Analgesic Potency Relative to Indomethacin and Ibuprofen in Preclinical Models
In a preclinical model of pain, pirprofen demonstrates intermediate analgesic potency between indomethacin and ibuprofen. In rats, the oral dose required to inhibit bradykinin-induced hindlimb flexion by 50% (ED50) was 68 mg/kg for pirprofen, compared to 3.3 mg/kg for indomethacin and 94 mg/kg for ibuprofen [1]. This places pirprofen as approximately 20.6 times less potent than indomethacin but 1.4 times more potent than ibuprofen in this specific assay.
| Evidence Dimension | Analgesic ED50 (Oral) |
|---|---|
| Target Compound Data | 68 mg/kg |
| Comparator Or Baseline | Indomethacin: 3.3 mg/kg; Ibuprofen: 94 mg/kg |
| Quantified Difference | 20.6x less potent than indomethacin; 1.38x more potent than ibuprofen |
| Conditions | Rat model of bradykinin-induced hindlimb flexion reflex, oral administration. |
Why This Matters
This directly quantifies pirprofen's analgesic potency, allowing researchers to select appropriate doses in preclinical studies and differentiate its activity from more (indomethacin) or less (ibuprofen) potent reference compounds.
- [1] K. Fukawa, et al. (1985). Effects of pirprofen on bradykinin-induced hindlimb flexion reflex in rats and rabbits. Folia Pharmacologica Japonica, 86(4), 257-260. View Source
